3-(p-Tolyl)propionic acid

Catalog No.
S662229
CAS No.
1505-50-6
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(p-Tolyl)propionic acid

CAS Number

1505-50-6

Product Name

3-(p-Tolyl)propionic acid

IUPAC Name

3-(4-methylphenyl)propanoic acid

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

LDYGRLNSOKABMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)O

The exact mass of the compound 3-(p-Tolyl)propionic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(p-Tolyl)propionic acid (CAS: 1505-50-6), also known as 3-(4-methylphenyl)propanoic acid, is a substituted aromatic carboxylic acid characterized by a propionic acid backbone linked to a para-methylphenyl group. Operating as a critical building block in organic synthesis, it typically presents as a white to off-white crystalline powder with a melting point of 115-118 °C. The compound is highly soluble in standard organic solvents such as methanol and acetone while exhibiting limited aqueous solubility. Industrially, it is prioritized as a high-value intermediate for the synthesis of fine chemicals, fragrance components, and active pharmaceutical ingredients (APIs), particularly where the pre-installed para-methyl group is required to dictate downstream regioselectivity and enhance lipophilicity .

Substituting 3-(p-tolyl)propionic acid with its unmethylated analog, 3-phenylpropionic acid, or its meta-isomer, 3-(m-tolyl)propionic acid, introduces severe process inefficiencies. If 3-phenylpropionic acid is used, achieving a para-methylated final product requires late-stage Friedel-Crafts alkylation, a process notorious for over-alkylation and poor para-selectivity, leading to significant yield losses . Furthermore, in intramolecular cyclization reactions to form indanones, the meta-isomer fails to provide regiocontrol, yielding a difficult-to-separate mixture of 5-methyl and 7-methyl indanones. The exact para-methyl substitution of 3-(p-tolyl)propionic acid sterically blocks the para position, forcing exclusive ortho-cyclization and ensuring a single, high-purity regioisomer without the need for costly chromatographic purification.

Absolute Regiocontrol in Friedel-Crafts Cyclization

During the synthesis of methylated indanones via intramolecular Friedel-Crafts acylation, the position of the methyl group on the precursor dictates the purity of the product. 3-(p-Tolyl)propionic acid cyclizes exclusively to 6-methyl-1-indanone with isolated yields typically exceeding 87% . Because the para position is blocked, cyclization is forced strictly to the ortho position relative to the propionic chain. In contrast, utilizing 3-(m-tolyl)propionic acid results in a mixed yield of 5-methyl-1-indanone and 7-methyl-1-indanone due to competing reactive sites.

Evidence DimensionRegioisomeric purity of cyclization product
Target Compound Data>99% 6-methyl-1-indanone (single isomer)
Comparator Or Baseline3-(m-tolyl)propionic acid (yields a mixed isomer ratio)
Quantified DifferenceElimination of competing regioisomers
ConditionsPolyphosphoric acid (PPA) mediated cyclization at 80-100 °C

Eliminates costly and time-consuming chromatographic separation of regioisomers during the procurement and scale-up of indanone-based pharmaceutical intermediates.

Enhanced Lipophilicity and Partitioning

The inclusion of the para-methyl group significantly alters the partitioning behavior of the molecule compared to the unmethylated baseline. 3-(p-Tolyl)propionic acid exhibits a calculated LogP of approximately 2.2 . This is a measurable increase over 3-phenylpropionic acid, which has a LogP of 1.84 [1]. This enhanced lipophilicity improves the compound's solubility in non-polar polymeric matrices and facilitates superior partitioning into the organic phase during biphasic reaction workups.

Evidence DimensionPartition coefficient (LogP)
Target Compound Data~2.2
Comparator Or Baseline3-phenylpropionic acid (~1.84)
Quantified Difference~0.36 log unit increase in lipophilicity
ConditionsStandard octanol-water partitioning models

Improves processability in organic synthesis extractions and ensures better compatibility when used as a polymer additive or in hydrophobic formulations.

Superior Solid-State Handling Stability

Thermal properties directly impact the manufacturability and storage of chemical intermediates. 3-(p-Tolyl)propionic acid possesses a melting point of 115-118 °C, ensuring it remains a stable, free-flowing crystalline powder under all standard ambient and warm industrial conditions . Conversely, the unmethylated comparator, 3-phenylpropionic acid, has a significantly lower melting point of approximately 47-50 °C , making it highly susceptible to caking, clumping, and partial melting during transport or storage in non-climate-controlled environments.

Evidence DimensionMelting point
Target Compound Data115-118 °C
Comparator Or Baseline3-phenylpropionic acid (47-50 °C)
Quantified Difference~68 °C higher melting point
ConditionsStandard atmospheric pressure

Ensures reliable flowability and easier weighing while preventing caking during bulk storage and industrial-scale manufacturing.

Regioselective 6-Methyl-1-Indanone Synthesis

Where this compound is the right choice: Procured as the direct precursor for 6-methyl-1-indanone via Friedel-Crafts acylation. Its blocked para position ensures high-yield, single-isomer cyclization, making it indispensable for downstream synthesis of specific non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.

Direct API Side-Chain Installation

Where this compound is the right choice: Utilized in pharmaceutical manufacturing when a specific p-tolylpropionate moiety must be grafted onto an active pharmaceutical ingredient. Procuring this exact compound avoids the need for late-stage methylation or cross-coupling, thereby streamlining the synthetic route and improving overall API yield .

Hydrophobic Polymer Additives

Where this compound is the right choice: Selected for specialty polymer formulations where its elevated LogP (~2.2) and high melting point (115-118 °C) offer superior compatibility and stability within non-polar matrices compared to unmethylated phenylpropionic acids .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

UNII

BG327JNM0V

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1505-50-6

Wikipedia

3-(P-Tolyl)Propionic Acid

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